molecular formula C12H10O2S2 B1586822 3-[(3-Hydroxyphenyl)disulfanyl]phenol CAS No. 21101-56-4

3-[(3-Hydroxyphenyl)disulfanyl]phenol

Cat. No.: B1586822
CAS No.: 21101-56-4
M. Wt: 250.3 g/mol
InChI Key: XBNOMKROXZGMFW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-[(3-Hydroxyphenyl)disulfanyl]phenol can be synthesized through the oxidation of 3-hydroxythiophenol using oxidizing agents such as ferric chloride. The reaction typically involves mixing 3-hydroxythiophenol with ferric chloride in an appropriate solvent under controlled temperature conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale oxidation reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for yield and purity through various purification techniques such as recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Hydroxyphenyl)disulfanyl]phenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Ferric chloride, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

Scientific Research Applications

3-[(3-Hydroxyphenyl)disulfanyl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(3-Hydroxyphenyl)disulfanyl]phenol involves its ability to undergo redox reactions. The disulfide bond can be cleaved to form thiol groups, which can interact with various molecular targets. These interactions can modulate biological pathways, including those involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-Hydroxyphenyl)disulfanyl]phenol is unique due to its specific arrangement of phenolic and disulfide groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different redox potentials and interaction profiles with biological targets .

Properties

IUPAC Name

3-[(3-hydroxyphenyl)disulfanyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNOMKROXZGMFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SSC2=CC=CC(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371171
Record name 3,3'-Disulfanediyldiphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21101-56-4
Record name 3,3'-Disulfanediyldiphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'- Dihtdroxy diphenyl disulfide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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